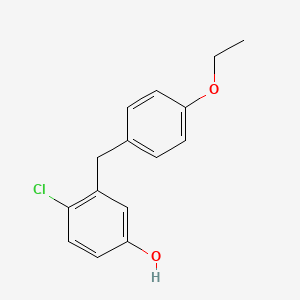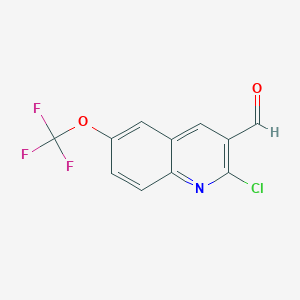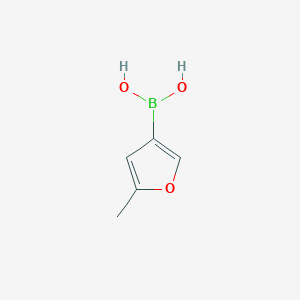
(5-Methylfuran-3-yl)boronic acid
Overview
Description
(5-Methylfuran-3-yl)boronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile reagent that can be used in a variety of chemical reactions. It has been widely used in the synthesis of organic compounds, as well as in the development of new drugs.
Scientific Research Applications
Sensing Applications
(5-Methylfuran-3-yl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be employed at the interface of the sensing material or within the bulk sample, enhancing the versatility of detection methods.
Biological Labelling and Protein Manipulation
The boronic acid moiety of (5-Methylfuran-3-yl)boronic acid allows for its use in biological labelling and protein manipulation . This application is significant in the field of chemical biology, where precise labelling and modification of proteins are essential for understanding biological processes and developing therapeutic interventions.
Development of Therapeutics
Boronic acids, including (5-Methylfuran-3-yl)boronic acid , have been explored for their potential in the development of therapeutics . Their ability to interact with various biological molecules makes them suitable candidates for drug design and the creation of novel medications.
Antibacterial Activity
Furan derivatives, such as (5-Methylfuran-3-yl)boronic acid , have shown promise in the realm of antibacterial activity . The structural versatility of furan compounds enables the synthesis of novel antibacterial agents, which is crucial in the fight against microbial resistance.
Material Chemistry
(5-Methylfuran-3-yl)boronic acid: can be used as a building block in material chemistry, particularly in the synthesis of π-extended heteroarylfuran systems . This application is important for the development of stable dye-sensitized solar cells, showcasing the compound’s role in advancing renewable energy technologies.
Chemical Biology
In chemical biology, (5-Methylfuran-3-yl)boronic acid is employed for its fundamental reactivity with assorted nucleophiles at variable pH levels . This reactivity is essential for exploring stimuli-responsive biological systems and developing new conjugates for therapeutic discovery.
Mechanism of Action
Target of Action
The primary target of (5-Methylfuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The (5-Methylfuran-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (5-Methylfuran-3-yl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that the compound is a solid with a melting point of 72-77 °c , suggesting it may have good stability under normal conditions.
Result of Action
The result of the action of (5-Methylfuran-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of (5-Methylfuran-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be sensitive to the presence of water and oxygen . Therefore, the reaction typically needs to be carried out under an inert atmosphere . Additionally, the reaction is also influenced by temperature, with higher temperatures often leading to increased reaction rates .
properties
IUPAC Name |
(5-methylfuran-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEMMKCUAKEXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC(=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-3-yl)boronic acid | |
CAS RN |
1146616-02-5 | |
| Record name | (5-methylfuran-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B1435456.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1435459.png)
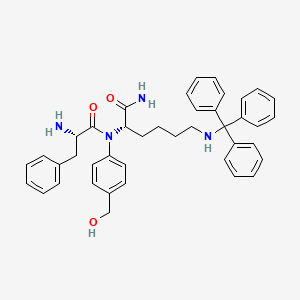
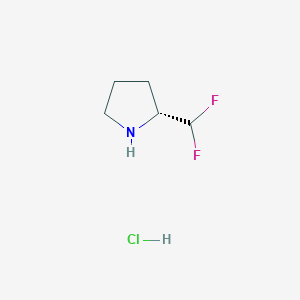
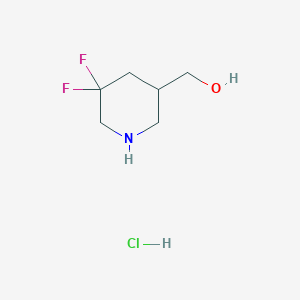
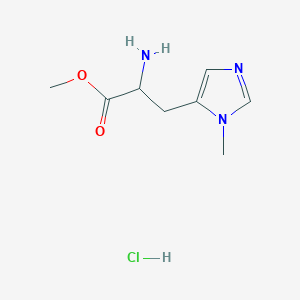
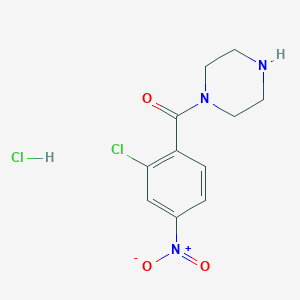

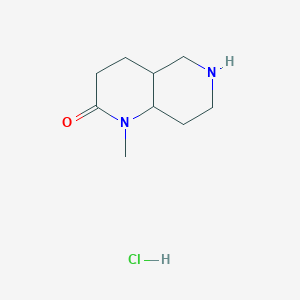
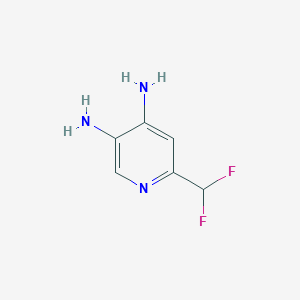
![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)
